molecular formula C25H21FN2O5S B11135753 methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11135753
M. Wt: 480.5 g/mol
InChI Key: LXFNEHJGNAHXID-ZZEZOPTASA-N
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Description

Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyrrole ring, and various functional groups such as hydroxyl, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a substituted benzaldehyde, the pyrrole ring can be formed through a Paal-Knorr synthesis.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.

    Functional Group Modifications:

    Final Coupling: The final step involves coupling the pyrrole and thiazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The fluoro and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the fluoro group often enhances the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting or activating its function. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or bioactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H21FN2O5S

Molecular Weight

480.5 g/mol

IUPAC Name

methyl 2-[(3Z)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H21FN2O5S/c1-12-5-8-15(9-6-12)19-18(20(29)16-10-7-13(2)17(26)11-16)21(30)23(31)28(19)25-27-14(3)22(34-25)24(32)33-4/h5-11,19,29H,1-4H3/b20-18-

InChI Key

LXFNEHJGNAHXID-ZZEZOPTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Origin of Product

United States

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